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Oxazolidine, 3-methyl-2-propyl-

Cat. No.: B15376807
CAS No.: 1630-76-8
M. Wt: 129.20 g/mol
InChI Key: GKPWAXDNYYASSW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Oxazolidine (B1195125) Derivatives

Oxazolidines are five-membered heterocyclic compounds featuring an oxygen atom and a nitrogen atom in the ring. wikipedia.org They are considered saturated analogs of oxazoles and isoxazoles. The parent compound, oxazolidine, is a simple ring structure, but the substitution of various functional groups at different positions on the ring gives rise to a diverse family of derivatives with a wide range of properties.

The nomenclature "3-methyl-2-propyl-" indicates specific substitutions on the oxazolidine ring. A methyl group (CH₃) is attached to the nitrogen atom at position 3, and a propyl group (CH₂CH₂CH₃) is attached to the carbon atom at position 2. These alkyl substitutions significantly influence the compound's steric and electronic characteristics, distinguishing it from other oxazolidine derivatives. The synthesis of such compounds often involves the condensation reaction between a β-amino alcohol and an aldehyde or ketone. nih.gov For instance, the reaction of 2-(methylamino)ethanol (B44016) with butyraldehyde (B50154) would yield 3-methyl-2-propyl-oxazolidine.

Historical Perspectives and Evolution of Oxazolidine Research

Research into oxazolidines dates back to the 19th century, with initial studies focusing on their synthesis and basic reactivity. wikipedia.org Over the decades, the understanding of oxazolidine chemistry has evolved significantly. The development of modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has enabled a more detailed characterization of their structure and dynamics. nih.govnist.gov

Early research laid the groundwork for understanding the fundamental condensation reaction used to form the oxazolidine ring. acs.org More recent investigations have delved into the stereochemistry of these reactions, particularly with the use of chiral amino alcohols to produce optically active oxazolidines. rsc.org These chiral oxazolidines have found applications as auxiliaries in asymmetric synthesis, a field of growing importance in the development of new pharmaceuticals and fine chemicals. nih.gov

Significance and Emerging Research Trajectories for Alkyl-Substituted Oxazolidines

Alkyl-substituted oxazolidines, such as 3-methyl-2-propyl-oxazolidine, are gaining prominence in various research areas. One significant application is their use as masked forms of aldehydes and β-amino alcohols. The oxazolidine ring can be hydrolyzed under specific conditions to release the original aldehyde and amino alcohol, making them useful as protecting groups in complex organic syntheses. wikipedia.orgnih.gov

Furthermore, the study of alkyl-substituted oxazolidines is contributing to a deeper understanding of reaction mechanisms. For example, research on the formation of these compounds has helped to elucidate the role of intermediates like hemiaminals and iminium ions. nih.govacs.org Recent studies have also explored the generation of alkyl radicals from the C-C bond cleavage of 2-substituted oxazolidines, opening up new avenues for their use in radical chemistry. nih.gov

Emerging research is also focused on the potential of these compounds in materials science. For example, bisoxazolidines are used as performance modifiers in polyurethane coatings and paints. wikipedia.org The hydrolysis of the oxazolidine rings in the presence of moisture releases reactive amine and hydroxyl groups that can crosslink with isocyanates to form durable coatings.

Scope and Objectives of Research on Oxazolidine, 3-methyl-2-propyl-

Current and future research on Oxazolidine, 3-methyl-2-propyl- is aimed at several key objectives:

Detailed Spectroscopic Characterization: Comprehensive analysis using advanced NMR techniques (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to build a complete spectroscopic profile of the compound. This data is crucial for its identification and for understanding its structural features.

Exploration of Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to 3-methyl-2-propyl-oxazolidine and related derivatives. This includes optimizing reaction conditions and exploring new catalysts.

Investigation of Reaction Mechanisms: Studying the kinetics and mechanisms of the formation and hydrolysis of the oxazolidine ring to gain a deeper understanding of its stability and reactivity. nih.gov

Evaluation of Potential Applications: Investigating the utility of 3-methyl-2-propyl-oxazolidine as a synthetic intermediate, a building block for more complex molecules, and in the development of new materials.

A deeper understanding of the fundamental chemistry of this specific alkyl-substituted oxazolidine will contribute to the broader field of heterocyclic chemistry and may lead to the discovery of novel applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B15376807 Oxazolidine, 3-methyl-2-propyl- CAS No. 1630-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1630-76-8

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methyl-2-propyl-1,3-oxazolidine

InChI

InChI=1S/C7H15NO/c1-3-4-7-8(2)5-6-9-7/h7H,3-6H2,1-2H3

InChI Key

GKPWAXDNYYASSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(CCO1)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Oxazolidine, 3 Methyl 2 Propyl

Classic Cyclization Approaches to Oxazolidine (B1195125) Ring Formation

The formation of the oxazolidine ring is classically achieved through cyclization reactions that bring together the constituent fragments of the heterocyclic system. These methods are often straightforward and efficient for producing racemic or diastereomeric mixtures of oxazolidines.

The most direct and widely used method for synthesizing 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.gov For the specific synthesis of 3-methyl-2-propyl-oxazolidine, this involves the reaction of N-methylaminoethanol with butyraldehyde (B50154) (butanal). This reaction is typically a dehydrative cyclization, forming water as the only byproduct, which often makes it an atom-economical process. mdpi.com

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the iminium ion, followed by dehydration to yield the stable five-membered oxazolidine ring. researchgate.netnih.gov Various conditions can be employed to facilitate this transformation, often involving azeotropic removal of water or the use of dehydrating agents. scirp.org Mild reaction conditions, sometimes even in the presence of air and without external heating, have been reported to be effective. scirp.org

Table 1: Representative Conditions for Oxazolidine Synthesis via Condensation

Reactants Catalyst/Solvent Conditions Product Yield Reference
2-Hydroxymethylpiperidine (2-HMP) and Butyraldehyde MgSO₄ / DCM Stirred for 3h Good researchgate.net
N-methylaminoethanol and Hydrocinnamaldehyde THF (air-purged) 5 minutes, no heat Excellent scirp.org
(2R, 3R)-3-methyl-amino-3-phenyl-1,2-propanediol and various aldehydes BF₃·OEt₂ Conventional heating N/A scirp.org

This table presents data for analogous reactions to illustrate typical synthetic conditions.

Ring-closing strategies provide another pathway to heterocyclic systems. While the reaction of isocyanates with amino alcohols is a well-established method for the synthesis of 2-oxazolidinones (which contain a carbonyl group at the C2 position), their application for the direct synthesis of 2-substituted oxazolidines like 3-methyl-2-propyl-oxazolidine is less common. nih.govnih.gov The reaction between an epoxide and an isocyanate can also lead to the formation of an oxazolidinone ring. nih.gov

The synthesis of 2-oxazolidinones often involves the intramolecular cyclization of a carbamate (B1207046) intermediate formed from the amino alcohol. For instance, threo-N-alkoxycarbonylamino epoxides can be cyclized to form trans-4,5-disubstituted-2-oxazolidinones with high regio- and stereoselectivity. rsc.org These oxazolidinones are structurally distinct from 3-methyl-2-propyl-oxazolidine due to the presence of the C2-keto group. Strategies involving the ring-closing metathesis of specifically designed diene substrates have also been employed for the synthesis of unsaturated nitrogen heterocycles, representing a modern approach to ring formation. nih.gov

Stereoselective Synthesis of Enantiopure Oxazolidine, 3-methyl-2-propyl-

The 3-methyl-2-propyl-oxazolidine molecule possesses a chiral center at the C2 position. The synthesis of specific enantiomers of this compound requires stereoselective methods that can control the three-dimensional arrangement of atoms during the formation of the chiral center.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. williams.edu To synthesize an enantiopure version of 3-methyl-2-propyl-oxazolidine, one could start from an enantiopure β-amino alcohol. For example, employing (S)- or (R)-N-methylalaninol as the chiral precursor in the condensation reaction with butyraldehyde would lead to the formation of a diastereomerically enriched product, (2S,4S)- or (2R,4R)-4,N-dimethyl-2-propyl-oxazolidine, respectively. The chirality at C4, derived from the amino alcohol, would influence the stereochemical outcome at C2. Although this specific example yields a different derivative, the principle applies to the use of any suitable chiral amino alcohol precursor to control the stereochemistry of the resulting oxazolidine.

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of oxazolidine synthesis, if a chiral amino alcohol is used, it can induce asymmetry at the newly formed C2 stereocenter. This process is a form of internal asymmetric induction. wikipedia.org

Multi-component reactions have been developed for the asymmetric synthesis of highly substituted 1,3-oxazolidines. nih.gov For example, a three-component reaction of anilines, ethyl glyoxalates, and epoxides catalyzed by a chiral titanium complex can yield 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. nih.gov Similarly, one-pot procedures using chiral catalysts, such as a chiral magnesium phosphate (B84403), can achieve the enantioselective addition of alcohols to imines, followed by intramolecular cyclization to produce chiral 1,3-oxazolidines in high yields and excellent enantioselectivities. nih.gov The transfer of chirality from a chiral starting material to new stereogenic centers in the oxazolidine ring has been observed and studied. nih.gov

Table 2: Examples of Asymmetric Induction in Oxazolidine Synthesis

Reaction Type Chiral Source Catalyst/Reagent Diastereomeric/Enantiomeric Excess Reference
Three-component reaction (aniline, ethyl glyoxalate, epoxide) (S)-BINOL Ti(O-i-Pr)₄ / TFA up to 20:1 d.r., 90% ee nih.gov
One-pot synthesis (imine + alcohol) 9-anthryl derived BINOL magnesium phosphate Base (K₂CO₃) up to >99% ee nih.gov
Pd-Catalyzed Carboamination Enantiomerically enriched O-vinyl-1,2-amino alcohol Pd₂(dba)₃ / Ligand Good to excellent d.r. nih.gov

This table presents data for analogous reactions to illustrate the effectiveness of asymmetric induction methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgthieme-connect.com After the desired transformation, the auxiliary is removed. Oxazolidinones, particularly Evans auxiliaries, are among the most widely used chiral auxiliaries in asymmetric synthesis. rsc.orgresearchgate.netnih.gov They are effective in controlling the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgsigmaaldrich.com

In the synthesis of a chiral oxazolidine, an auxiliary could be attached to one of the precursors. For instance, a chiral auxiliary could be used to synthesize an enantiomerically pure amino alcohol, which is then used in the condensation step. More directly, an auxiliary attached to the nitrogen or the carbon backbone of the amino alcohol could direct the diastereoselective condensation with an aldehyde. While oxazolidines themselves can serve as chiral auxiliaries, the use of an external auxiliary to form the oxazolidine ring itself is a plausible, albeit less direct, strategy. The reliability and high levels of selectivity often associated with chiral auxiliaries make them a valuable tool for the efficient synthesis of desired chiral compounds. thieme-connect.com

Catalyst-Mediated Synthetic Routes

Catalysis plays a pivotal role in the synthesis of oxazolidines, offering pathways with higher yields, milder reaction conditions, and improved selectivity compared to non-catalytic methods. Various catalysts, including acids, metals, and small organic molecules, have been employed to facilitate the key cyclization step.

Acid catalysis is a conventional and effective method for promoting the dehydrative cyclization required for oxazolidine formation. The reaction proceeds via the protonation of the aldehyde carbonyl group, which enhances its electrophilicity and facilitates the nucleophilic attack by the amino alcohol's hydroxyl and amino groups, ultimately leading to the oxazolidine ring after dehydration.

A range of acid catalysts can be utilized. Strong Brønsted acids like triflic acid (TfOH) have been shown to be effective in promoting the dehydrative cyclization of N-(2-hydroxyethyl)amides to form related 2-oxazoline structures, generating water as the only byproduct. organic-chemistry.org This approach can be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols. organic-chemistry.org Solid acid catalysts, such as rice husk-derived amorphous carbon bearing sulfonic acid groups (AC-SO₃H), also serve as effective, reusable catalysts for intramolecular cyclization reactions, highlighting a green chemistry approach. nih.gov

Interestingly, even ambient air can facilitate the reaction. In the presence of air, aldehydes can be oxidized to their corresponding carboxylic acids, which then act as in-situ generated catalysts for the condensation with amino alcohols under mild, microwave-irradiated conditions. scirp.org

Transition metal catalysis offers powerful and versatile methods for constructing heterocyclic compounds like oxazolidines, often with high selectivity and tolerance for various functional groups. Different metals, including iron, palladium, copper, and gold, have been successfully employed.

Iron-catalyzed reactions provide an inexpensive and environmentally friendly option. For instance, an iron porphyrin Lewis acid catalyst has been used for the [3 + 2] cycloaddition of aziridines with aldehydes to yield oxazolidines with high regio- and diastereoselectivity at room temperature with low catalyst loading (1 mol %). organic-chemistry.orgacs.org Another approach involves an iron(II) bis(oxazoline) complex that catalyzes the regioselective and enantioselective oxyamination of alkenes, producing oxazolidine products that are precursors to valuable amino alcohols. nih.gov Substituted N-aryl oxazolidines can also be synthesized via an iron-catalyzed reaction of aryl hydroxylamines with allyl alcohols in the presence of formaldehyde (B43269) equivalents. researchgate.netnih.gov

Palladium catalysts are well-known for their utility in cross-coupling and cyclization reactions. Stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines has been achieved through the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. organic-chemistry.org Palladium complexes also catalyze the efficient synthesis of related oxazolidinones from sources like cyclic biscarbamates or via the incorporation of atmospheric carbon dioxide with propargylamines and aryl halides. nih.govrsc.orgnih.govuzh.ch

Other metals have also shown significant utility. Copper-catalyzed systems, often in combination with a ligand, are effective for synthesizing oxazolidinones from amino alcohol carbamates and aryl iodides under mild conditions. nih.gov Gold catalysts, particularly cationic Au(I) complexes, are highly efficient for the cyclization of N-Boc-protected alkynylamines to form alkylidene 2-oxazolidinones under very mild conditions, with reactions often completing in minutes. organic-chemistry.orgresearchgate.net

Metal CatalystStarting MaterialsProduct TypeKey FeaturesReference
Iron PorphyrinAziridines, AldehydesOxazolidinesHigh regio- and diastereoselectivity; 1 mol% catalyst at 25 °C. organic-chemistry.orgacs.org
Palladium(II) AcetateO-vinyl-1,2-amino alcoholsDisubstituted OxazolidinesGenerates cis-disubstituted products with excellent diastereoselectivity. organic-chemistry.org
Copper(I) IodideAmino alcohol carbamates, Aryl iodidesN-Aryl OxazolidinonesOne-pot sequential cyclization and cross-coupling under mild conditions. nih.gov
Gold(I) Cationic ComplexN-Boc-protected alkynylaminesAlkylidene 2-OxazolidinonesVery mild conditions, rapid reaction times (<5 min). organic-chemistry.org
Iron(II) Bis(oxazoline)Alkenes, N-sulfonyl oxaziridinesOxazolidinesHighly enantioselective and regioselective asymmetric oxyamination. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, aligning with the principles of green chemistry. For oxazolidine and related heterocycle synthesis, organocatalysts can activate substrates through mechanisms like iminium or enamine formation, or through hydrogen bonding.

For example, the combination of pyrrolidine (B122466) and benzoic acid has been shown to effectively catalyze the aza-Michael addition/cyclization of α-substituted enals with hydrazines to produce pyrazolidin-3-ols in excellent yields, a strategy applicable to other five-membered heterocycles. organic-chemistry.org Bio-based organocatalysts, such as imidazolium (B1220033) salts, have been successfully used in the synthesis of N-isobutyl-5-methyloxazolidinone from an amino alcohol and diethyl carbonate, demonstrating a sustainable approach. rsc.org Furthermore, dual-function catalysts that possess both Brønsted acid and base sites can activate substrates for highly enantioselective reactions, such as the fixation of carbon dioxide using homoallylic alcohols. nih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For oxazolidine synthesis, this translates to methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Eliminating volatile organic solvents and utilizing alternative energy sources like microwave irradiation are key strategies in green synthesis. Solvent-free reactions reduce environmental impact and can simplify product purification. A strategy for the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone has been developed that proceeds without any organic solvent. rsc.org

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov This technique enhances reaction rates through efficient and uniform heating. nih.gov The synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles and thiazolo[3,2-a]pyrimidines, has been significantly improved using microwave irradiation, often under solvent-free or catalyst-free conditions. uzh.chnih.gov One report details an efficient synthesis of oxazolidines by simply purging a mixture of aldehydes and amino alcohols with air and then applying microwave heating at 50°C for a few minutes, resulting in excellent yields. scirp.org

MethodologyReactionAdvantagesReference
Solvent-Free SynthesisN-isobutyl-isopropanolamine + Diethyl carbonateEliminates organic solvents, suitable for large-scale synthesis. rsc.org
Microwave-Assisted SynthesisArylamidoximes + Succinic anhydrideReaction time reduced to 2-3 minutes, good yields, eco-friendly. uzh.ch
Microwave-Assisted One-Pot ReactionAminothiazole + Aldehyde + Ethyl acetoacetateSimple, rapid, catalyst-free, green method. nih.gov
Air-Purged Microwave SynthesisAldehydes + Amino alcoholsVery mild conditions (50°C), rapid, excellent yields. scirp.org

Utilizing carbon dioxide (CO₂), an abundant, inexpensive, and non-toxic C1 building block, as a raw material is a primary goal of green chemistry. nih.govorganic-chemistry.org In the context of oxazolidine chemistry, CO₂ is primarily used to synthesize the closely related and highly valuable oxazolidin-2-one derivatives.

These syntheses often involve the carboxylative cyclization of substrates like propargylic amines or β-amino alcohols with CO₂. organic-chemistry.org This approach boasts 100% atom economy. organic-chemistry.org To overcome the high thermodynamic stability of CO₂, catalytic systems are essential. Metal-free organocatalytic systems, such as dual Brønsted acid/base catalysts, can achieve enantioselective CO₂ fixation under mild conditions. nih.gov Palladium catalysts have also been developed to incorporate atmospheric CO₂ in multicomponent reactions with propargylamines and aryl halides to form functionalized oxazolidinones. nih.gov Additionally, a mild protocol using K₂CO₃ in DMSO has been developed for the fixation of CO₂ from a balloon with 2-alkynamides to efficiently assemble oxazolidine-2,4-diones. nih.gov

Continuous-Flow Synthesis Considerations

The transition from batch to continuous-flow synthesis for compounds like Oxazolidine, 3-methyl-2-propyl-, which is typically formed via the condensation of N-methylethanolamine and butyraldehyde, involves several strategic considerations. While specific data for this exact transformation is not available, general principles from related continuous-flow syntheses of heterocycles can be extrapolated.

General Advantages: Continuous-flow processes offer significant advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety profiles, and easier scalability. beilstein-journals.org The ability to rapidly screen reaction conditions and integrate purification steps can dramatically accelerate process development and improve product consistency. rsc.org

Reactor and Process Design: For a liquid-phase reaction such as the formation of an oxazolidine, a simple tube or microreactor setup would be typical. The process would involve pumping streams of the starting materials, N-methylethanolamine and butyraldehyde, to a mixing point before they enter a heated or cooled reaction coil.

Catalysis: The reaction is often catalyzed by a mild acid or can proceed thermally. In a flow setup, a packed-bed reactor containing a solid-supported acid catalyst could be employed. This approach simplifies purification by retaining the catalyst within the reactor, allowing the product stream to flow through for collection. Polystyrene-supported catalysts have been used effectively in the continuous synthesis of related heterocyclic compounds like oxazolidinones. rsc.org

Water Removal: The condensation reaction produces water as a byproduct. In a continuous system, a membrane separator or a scavenger resin could be integrated downstream from the reactor to remove water and drive the reaction equilibrium towards the product, potentially increasing the yield.

Anticipated Parameters and Research Focus: Developing a continuous-flow synthesis for Oxazolidine, 3-methyl-2-propyl- would require systematic investigation into several key parameters. The table below outlines hypothetical areas of study and the expected impact of each variable, based on general knowledge of flow chemistry.

Table 1: Hypothetical Parameters for Continuous-Flow Synthesis of Oxazolidine, 3-methyl-2-propyl-

ParameterArea of InvestigationExpected Impact on Synthesis
Reactor Type Plug Flow Reactor (PFR), Packed-Bed ReactorPFRs are suitable for simple liquid-phase reactions. A packed-bed reactor would be ideal if a heterogeneous catalyst is used, simplifying purification.
Residence Time Seconds to minutesPrecise control allows for optimization of conversion and minimization of byproduct formation. Shorter times are generally preferred to increase throughput.
Temperature Ambient to elevated temperaturesTemperature affects reaction rate and equilibrium. Flow reactors allow for safe operation at temperatures above the solvent's boiling point by applying pressure.
Solvent Toluene, Methanol, or solvent-freeThe choice of solvent affects solubility and reaction kinetics. Solvent-free conditions are often achievable and are "greener."
Catalyst Solid-supported acids (e.g., Amberlyst), organocatalystsA solid catalyst would facilitate a more efficient and easily automated process by eliminating a separation step.
Flow Rate mL/min to L/hrDirectly impacts residence time and productivity (throughput). Scalability is often achieved by increasing flow rates or running multiple reactors in parallel.

While no specific research data for the continuous-flow synthesis of Oxazolidine, 3-methyl-2-propyl- can be presented, the established success of flow methodologies for other heterocycles provides a strong foundation for the future development of such a process. beilstein-journals.orgnih.govrsc.org Future research would likely focus on optimizing the parameters listed above to create a safe, efficient, and scalable manufacturing process.

Chemical Reactivity and Transformative Processes of Oxazolidine, 3 Methyl 2 Propyl

Ring-Opening Reactions of the Oxazolidine (B1195125) Core

The stability of the oxazolidine ring is highly dependent on the reaction conditions, particularly the presence of water and acids or bases. The ring is susceptible to cleavage through various hydrolytic, nucleophilic, and electrophilic pathways.

Hydrolytic Stability and Ring-Opening Mechanisms

Oxazolidines are generally prone to hydrolysis, a reaction that reverses their synthesis from a β-amino alcohol and a carbonyl compound. wikipedia.org This process is highly dependent on pH and is subject to general acid-base catalysis. nih.govacs.org

Studies on various oxazolidines derived from the amino alcohol (-)-ephedrine reveal that they undergo facile and complete hydrolysis across a pH range of 1 to 11. nih.gov The reaction mechanism involves the protonation of the ring, followed by the attack of water, leading to the formation of a hemiaminal intermediate which then breaks down to the parent amino alcohol and the corresponding aldehyde or ketone. The pH-rate profiles for the hydrolysis of most oxazolidines are sigmoidal, with the highest rates typically observed in the neutral to basic pH range (pH > 7). nih.gov

The rate of hydrolysis is significantly influenced by the steric nature of the substituents on the ring. For instance, increasing the steric bulk of the substituent at the C2 position generally leads to a decrease in the hydrolysis rate in neutral and basic solutions. nih.gov This is evident in the differing half-lives of hydrolysis for oxazolidines derived from various aldehydes and ketones.

Table 1: Half-lives of Hydrolysis for Various Ephedrine-Derived Oxazolidines at 37°C and pH 7.40 This table presents data for oxazolidines derived from (-)-ephedrine to illustrate the influence of C2-substituents on hydrolytic stability. The specific rates for 3-methyl-2-propyl-oxazolidine may vary.

Carbonyl PrecursorC2-SubstituentsHalf-life of Hydrolysis
Formaldehyde (B43269)H, H5 seconds
Propionaldehyde (B47417)H, Ethyl18 seconds
BenzaldehydeH, Phenyl5 minutes
PivalaldehydeH, tert-Butyl30 minutes
AcetoneMethyl, Methyl4 minutes
Cyclohexanone-(CH₂)₅-6 minutes
Source: Bundgaard, H., & Buur, A. (1983). nih.gov

This susceptibility to hydrolysis is utilized in applications such as moisture-curing polyurethane coatings, where bisoxazolidines are used as latent curing agents. In the presence of moisture, the oxazolidine rings hydrolyze to generate reactive amine and hydroxyl groups that subsequently react with isocyanates to form the polymer network. wikipedia.org This ring-opening is often catalyzed by small amounts of organic acids. wikipedia.org

Nucleophilic Ring-Opening Pathways

The oxazolidine ring can be opened by nucleophiles, particularly when the ring is activated. While the parent oxazolidine ring is relatively resistant to nucleophiles under neutral conditions, derivatization can enhance its reactivity. For example, N-acylation, such as with a tert-butyloxycarbonyl (Boc) group, activates the ring towards nucleophilic attack.

In studies of N-Boc protected oxazolidinethiones (a sulfur analog), nucleophilic attack occurs at the C5 position. researchgate.net This reaction cleaves the C5-O bond, leading to a ring-opened product. This suggests that for Oxazolidine, 3-methyl-2-propyl- , a similar activation, perhaps by forming a quaternary ammonium (B1175870) salt at the nitrogen, could facilitate nucleophilic attack at the C5 or C2 positions, resulting in ring cleavage.

Furthermore, base-promoted ring-opening has been observed in related heterocyclic systems like 2-oxazolines. nih.gov In a reaction promoted by potassium tert-butoxide (KOt-Bu), 2-methyl-2-oxazoline (B73545) undergoes a ring-opening N-alkylation with benzyl (B1604629) halides. This process involves the base promoting the cleavage of the ring, followed by alkylation of the nitrogen. While the oxazoline (B21484) ring is structurally different due to its endocyclic double bond, this reaction provides a precedent for base-mediated ring-opening pathways in related five-membered heterocycles.

Electrophilic Ring-Opening Reactions

Electrophilic attack is a primary mechanism for oxazolidine ring-opening, most commonly initiated by protonation under acidic conditions as discussed in the hydrolysis section. wikipedia.orgnih.gov The acid-catalyzed hydrolysis proceeds via protonation of either the ring oxygen or nitrogen, which weakens the ring bonds and facilitates nucleophilic attack by water. acs.org

In strongly acidic and non-aqueous conditions, electrophiles other than protons can initiate ring cleavage. For example, treatment of 1,3-oxazolidines with trace amounts of trifluoroacetic acid (TFA) can lead to decomposition, regenerating the starting aldehyde. doi.org Lewis acids are also effective in promoting ring-opening. The reaction of 3-phenyl-1,3-oxazolidine-2-thione with Lewis acids like boron trifluoride etherate or ferric chloride at room temperature catalyzes a ring-opening polymerization process. This indicates that the coordination of a Lewis acid to the oxygen or nitrogen atom can effectively activate the ring for cleavage.

Mechanistic Studies of Ring-Opening Polymerization Relevance

The ability of the oxazolidine ring to undergo ring-opening polymerization (ROP) is a significant aspect of its reactivity, leading to the formation of polymers with heteroatoms in the main chain. Cationic ring-opening polymerization (CROP) is a common method for polymerizing related cyclic ethers and amines.

Studies on 1,3-oxazolidine-2-thiones, close structural analogs, demonstrate their ability to undergo CROP. Using cationic initiators such as methyl trifluoromethanesulfonate (B1224126) (TfOMe), polymers with polythiourethane structures are formed in high yields. acs.orgresearchgate.net The mechanism is proposed to proceed via a 1,4-addition-type ring-opening process. The polymerization of 3-phenyl-1,3-oxazolidine-2-thione, for instance, can be initiated by cationic catalysts like boron trifluoride etherate, yielding poly(ethylene thiolcarbanilate).

This suggests that Oxazolidine, 3-methyl-2-propyl- could potentially undergo a similar cationic ring-opening polymerization, initiated by strong electrophiles. The polymerization would likely proceed via attack of a monomer on the growing polymer chain's activated (protonated or alkylated) oxazolidinium end-group, leading to a polymer with a repeating N-methyl-N-(2-hydroxyethyl)amine structure incorporated into a larger chain.

Reactions at the Nitrogen Center of the Oxazolidine Ring

The tertiary amine nitrogen in Oxazolidine, 3-methyl-2-propyl- is a site for nucleophilic reactions, allowing for further functionalization without necessarily breaking the ring structure.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the oxazolidine ring possesses a lone pair of electrons and can act as a nucleophile. However, in the case of Oxazolidine, 3-methyl-2-propyl- , the nitrogen is already tertiary due to the methyl group, precluding simple N-acylation or N-alkylation that would replace an N-H proton.

Instead, the nitrogen can undergo quaternization by reacting with strong alkylating agents. This reaction would convert the tertiary amine into a quaternary ammonium salt. The resulting N-methyl-N-alkyl oxazolidinium salt would be significantly more susceptible to nucleophilic ring-opening due to the positive charge on the nitrogen atom, which activates the ring carbons (C2 and C5) toward nucleophilic attack.

While direct N-acylation is not possible on the tertiary nitrogen, the principles of acylation are well-established for related secondary amine-containing oxazolidinones, which are widely used as chiral auxiliaries. researchgate.net These reactions typically involve deprotonation of the N-H with a strong base, followed by reaction with an acyl chloride or anhydride. bohrium.com More modern methods utilize aldehydes and oxidative N-heterocyclic carbene (NHC) catalysis under mild conditions. chemistryviews.org These studies highlight the general reactivity of the nitrogen center in the oxazolidine family, even though they apply to secondary rather than tertiary amine derivatives.

Scientific Data on Oxazolidine, 3-methyl-2-propyl- Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound Oxazolidine, 3-methyl-2-propyl- . Despite extensive searches, no dedicated research has been found detailing its chemical reactivity, transformative processes, or stability profiles.

General principles of oxazolidine chemistry suggest that the stability and reactivity of the ring are influenced by the nature of its substituents. The oxazolidine ring system is typically formed by the condensation of a β-amino alcohol with an aldehyde or ketone. In the case of the specified compound, this would involve the reaction of N-methylethanolamine with butyraldehyde (B50154).

While general methodologies for the synthesis of various 3-alkyl oxazolidines are documented, specific studies focusing on the 3-methyl-2-propyl variant are not present in the reviewed literature. researchgate.netacs.orgnih.gov The reactivity of such compounds is generally characterized by the lability of the oxazolidine ring, which can undergo ring-opening reactions. nih.gov

Information regarding specific transformative processes such as N-deprotection, functionalization at the C2, C4, and C5 positions, as well as detailed thermal and photochemical degradation pathways for Oxazolidine, 3-methyl-2-propyl- , is not available. Research in related areas often focuses on oxazolidinones, which contain a carbonyl group at the C2 position and are frequently used as chiral auxiliaries in asymmetric synthesis, or on more complex, fused-ring oxazolidine systems. chemicalbook.comresearchgate.netnih.govresearchgate.net Data from these significantly different structures cannot be reliably extrapolated to the specific compound .

Similarly, while stability data exists for related classes of compounds like 3-methyl-2-oxazolidinone or poly(2-oxazoline)s, these are not directly applicable to Oxazolidine, 3-methyl-2-propyl- . sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Stability and Degradation Pathways

Acid and Base Catalyzed Decomposition Pathways

The stability of the oxazolidine ring in 3-methyl-2-propyl-oxazolidine is significantly influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze the decomposition of this heterocyclic compound, leading to the cleavage of the ring and the formation of its precursor molecules. The decomposition pathways are crucial in understanding the compound's reactivity and potential applications.

Acid-Catalyzed Decomposition

The hydrolysis of 2-alkyl-3-methyl-1,3-oxazolidines in acidic aqueous solutions has been a subject of detailed kinetic studies. The decomposition of Oxazolidine, 3-methyl-2-propyl- under acidic conditions proceeds through a well-established mechanism involving a stable intermediate. The reaction is subject to general acid catalysis, meaning that any proton donor in the solution can facilitate the reaction.

The accepted mechanism for the acid-catalyzed hydrolysis involves the following steps:

Protonation: The initial and rapid step is the protonation of the nitrogen atom in the oxazolidine ring, forming a protonated oxazolidine species.

Hydrolysis of the Intermediate: The Schiff's base intermediate is subsequently attacked by water, leading to its hydrolysis.

Product Formation: The final products of the hydrolysis are 2-(methylamino)ethanol (B44016) and butyraldehyde.

Research on analogous 2-alkyl-3-methyl-1,3-oxazolidines has shown that the rate of hydrolysis is dependent on the pH of the solution, with the reaction being faster at lower pH values. The pH-rate profiles for the hydrolysis of these compounds typically show a sigmoidal curve, which is characteristic of a mechanism involving a protonated intermediate.

Base-Catalyzed Decomposition

The decomposition of Oxazolidine, 3-methyl-2-propyl- is also accelerated under basic conditions. While less extensively studied for this specific compound compared to acid catalysis, the general mechanism for the base-catalyzed hydrolysis of oxazolidines is understood. This process is also subject to general base catalysis.

The proposed mechanism for base-catalyzed decomposition involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the C2 carbon of the oxazolidine ring. This attack leads to the formation of a transient tetrahedral intermediate, which then undergoes ring cleavage to yield the final products.

The steps for base-catalyzed decomposition are as follows:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic C2 carbon of the oxazolidine ring.

Formation of Tetrahedral Intermediate: This attack results in the formation of an unstable anionic tetrahedral intermediate.

Ring Opening and Proton Transfer: The intermediate collapses, leading to the cleavage of the C-O bond of the ring and, following proton transfer, the formation of the final products.

Product Formation: Similar to the acid-catalyzed pathway, the products are 2-(methylamino)ethanol and butyraldehyde.

Studies on the hydrolysis of various oxazolidines have shown that the reaction rates increase significantly in neutral to basic solutions. For instance, research on oxazolidines derived from (-)-ephedrine and various aldehydes, including propionaldehyde (a close analog to butyraldehyde), demonstrated facile and complete hydrolysis in the pH range of 1-11. nih.gov These studies reported sigmoidal pH-rate profiles with maximum hydrolysis rates observed at pH values greater than 7 to 7.5. nih.gov This indicates a significant contribution from a base-catalyzed pathway. The reaction rates in neutral and basic solutions were also found to be influenced by the steric effects of the substituents on the carbonyl-derived portion of the ring. nih.gov

Interactive Data Table: Conditions for Decomposition of Oxazolidine, 3-methyl-2-propyl-

Catalyst Mechanism Intermediate Products
Acid (H⁺)General acid catalysisCationic Schiff's base2-(Methylamino)ethanol, Butyraldehyde
Base (OH⁻)General base catalysisAnionic tetrahedral intermediate2-(Methylamino)ethanol, Butyraldehyde

Interactive Data Table: Hydrolysis Half-lives of Related Oxazolidines at 37°C and pH 7.40

This table presents the half-lives of hydrolysis for several oxazolidines derived from (-)-ephedrine and various carbonyl compounds, which provides insight into the relative stability of the oxazolidine ring with different substituents at the 2-position. nih.gov

Carbonyl Precursor Oxazolidine Derivative Half-life (t₁/₂) at pH 7.40
Formaldehyde3,4-Dimethyl-5-phenyl-oxazolidine5 seconds
Propionaldehyde3,4-Dimethyl-2-ethyl-5-phenyl-oxazolidine18 seconds
Benzaldehyde3,4-Dimethyl-2,5-diphenyl-oxazolidine5 minutes
Acetone2,2,3,4-Tetramethyl-5-phenyl-oxazolidine4 minutes
Cyclohexanone3,4-Dimethyl-5-phenyl-2-spirocyclohexyl-oxazolidine6 minutes
Pivalaldehyde3,4-Dimethyl-2-tert-butyl-5-phenyl-oxazolidine30 minutes

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule like 3-methyl-2-propyl-oxazolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine its three-dimensional structure.

The fundamental structure and connectivity of 3-methyl-2-propyl-oxazolidine are established by correlating atoms through their chemical bonds using a suite of NMR experiments.

1D NMR (¹H and ¹³C): The 1D ¹H NMR spectrum provides initial information on the number of distinct proton environments and their scalar (J-J) couplings, revealing the immediate electronic environment and neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For 3-methyl-2-propyl-oxazolidine, COSY would reveal correlations between the methine proton at C2 and the adjacent methylene (B1212753) protons of the propyl group, as well as correlations among the protons of the propyl chain (H-1' to H-2' to H-3'). It would also show couplings between the protons on the oxazolidine (B1195125) ring itself (e.g., between H-4 and H-5 protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to, providing unambiguous one-bond ¹H-¹³C correlations. rsc.org This allows for the confident assignment of each carbon atom in the structure based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org Key HMBC correlations would include:

The N-methyl protons to the C2 and C4 carbons of the oxazolidine ring.

The C2-proton to carbons C4 and C5 of the ring and to carbons of the propyl side chain.

Protons of the propyl group to the C2 carbon.

The following table illustrates the expected ¹H and ¹³C NMR assignments for 3-methyl-2-propyl-oxazolidine, based on typical chemical shifts observed for analogous structures.

PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
N-CH₃¹H, ¹³C~2.3 - 2.5 (s)~35 - 40C2, C4
C2-H¹H~4.0 - 4.5 (t)-C4, C5, C1'
C2¹³C-~85 - 95-
C4-H₂¹H, ¹³C~2.8 - 3.2 (m)~50 - 55C2, C5, N-CH₃
C5-H₂¹H, ¹³C~3.6 - 4.0 (m)~65 - 70C2, C4
C1'-H₂ (Propyl)¹H, ¹³C~1.4 - 1.6 (m)~30 - 35C2, C2', C3'
C2'-H₂ (Propyl)¹H, ¹³C~1.3 - 1.5 (m)~18 - 22C1', C3'
C3'-H₃ (Propyl)¹H, ¹³C~0.8 - 1.0 (t)~13 - 15C1', C2'

Note: This is a table of predicted values for illustrative purposes. Actual experimental values may vary.

The condensation reaction used to form oxazolidines can result in stereoisomers, particularly concerning the relative orientation of the substituent at the C2 position. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the primary method for determining this relative stereochemistry by identifying atoms that are close in space, regardless of their bonding. libretexts.org

For 3-methyl-2-propyl-oxazolidine, a key NOESY correlation would be observed between the C2 proton and either the protons on the N-methyl group or the protons at C4, depending on the ring conformation. The spatial proximity between the C2-propyl group and other substituents on the oxazolidine ring would define the cis or trans relationship.

In cases where the compound is chiral and a racemic mixture is produced, chiral shift reagents (e.g., lanthanide complexes) can be employed. These reagents form diastereomeric complexes with the enantiomers, inducing different chemical shifts in their NMR spectra and allowing for their distinction and quantification.

The five-membered oxazolidine ring is not planar and undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation. Furthermore, the nitrogen atom can undergo inversion. These dynamic processes can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). rsc.org

By lowering the temperature of the NMR experiment, these conformational interconversions can be slowed down. If the exchange rate becomes slow enough on the NMR timescale, the single, averaged signals observed at room temperature may broaden and then resolve into separate signals for each distinct conformer. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barriers for these conformational changes, providing fundamental insight into the molecule's flexibility and the relative stability of its conformers. rsc.org

While solution-state NMR reveals the structure and dynamics in a solvent, solid-state NMR (ssNMR) provides information about the molecule in its crystalline or amorphous solid form. This technique is particularly useful for identifying the presence of different polymorphs (different crystal packing arrangements) and for determining the conformation of the molecule in the solid state, which can differ from its preferred conformation in solution due to packing forces. For a relatively simple molecule like 3-methyl-2-propyl-oxazolidine, ssNMR would typically be employed if polymorphism was suspected or if the solid-state structure was of particular interest for materials science applications.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For 3-methyl-2-propyl-oxazolidine, the neutral chemical formula is C₇H₁₅NO. HRMS would be used to confirm this composition by matching the experimentally measured exact mass of its molecular ion (e.g., [M+H]⁺) to the theoretically calculated mass.

Table of Calculated Masses for HRMS Confirmation

Ion FormulaCalculated Exact Mass (Da)
[C₇H₁₅NO + H]⁺130.1226
[C₇H₁₅NO + Na]⁺152.1046
[C₇H₁₅NO + K]⁺168.0785

This precise mass confirmation is a cornerstone of chemical characterization, providing definitive proof of the compound's elemental makeup. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For 3-methyl-2-propyl-oxazolidine, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

Studies on related oxazolidine and oxazoline (B21484) compounds reveal common fragmentation pathways that are applicable to 3-methyl-2-propyl-oxazolidine. nih.govresearchgate.net Protonation typically occurs at the nitrogen atom, creating an oxazolidinium ion. nih.gov The subsequent fragmentation is driven by the cleavage of the heterocyclic ring and the loss of substituents.

Key fragmentation pathways for protonated 3-methyl-2-propyl-oxazolidine would likely involve:

Ring Opening: Cleavage of the C-O or C-N bonds within the oxazolidine ring.

Loss of the Propyl Group: Cleavage of the bond between the C2 carbon and the propyl group, leading to a significant neutral loss.

Loss of the N-Methyl Group: Cleavage of the N-CH₃ bond.

Retro-cycloaddition: A concerted cleavage of two bonds in the ring, leading to the formation of smaller, stable neutral molecules and fragment ions.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's core structure and the nature of its substituents.

Table 1: Predicted MS/MS Fragmentation of 3-methyl-2-propyl-oxazolidine

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
130.12 [M+H]⁺86.0744.05 (C₂H₄O)[C₅H₁₂N]⁺
130.12 [M+H]⁺87.0843.04 (C₃H₇)[C₄H₈NO]⁺
130.12 [M+H]⁺57.0773.05 (C₄H₇O)[C₂H₆N]⁺
130.12 [M+H]⁺42.0488.08 (C₄H₉O)[C₂H₄N]⁺

Note: The m/z values are predicted based on the principles of mass spectrometry fragmentation for analogous heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the separation, identification, and purity assessment of volatile compounds like 3-methyl-2-propyl-oxazolidine. In this technique, the compound is vaporized and passed through a capillary column (GC) which separates it from any impurities based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer (MS), where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For 3-methyl-2-propyl-oxazolidine, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. More prominent peaks will correspond to stable fragments resulting from predictable cleavage patterns of the oxazolidine ring and its substituents.

Analysis of related N-methyl oxazolidines by GC-MS shows characteristic fragment ions. nih.govnih.govspectrabase.com For instance, a common fragment in N-methylated heterocycles corresponds to the [CH₂=NCH₃]⁺ ion (m/z 43) or related species. The detection of a single major peak in the gas chromatogram at a specific retention time, coupled with a mass spectrum consistent with the structure of 3-methyl-2-propyl-oxazolidine, provides strong evidence of its identity and high purity. nih.govresearchgate.net

Table 2: Expected GC-MS Data for 3-methyl-2-propyl-oxazolidine

ParameterExpected ResultSignificance
Retention TimeCompound-specific valueUsed for identification and separation from other components in a mixture.
Molecular Ion (M⁺)m/z 129Confirms the molecular weight of the compound.
Key Fragment Ionm/z 86 ([M-C₃H₇]⁺)Indicates the loss of the propyl group from the C2 position.
Key Fragment Ionm/z 42A common fragment in related N-methylated heterocyclic compounds. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are fundamental for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of 3-methyl-2-propyl-oxazolidine is characterized by specific absorption bands that confirm the presence of its key functional groups.

The most informative regions in the IR spectrum for this compound would be:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups, as well as the methylene groups in the ring, typically appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the ring structure.

C-O Stretching: The characteristic stretching vibration of the C-O-C ether linkage within the oxazolidine ring, which typically appears in the 1250-1000 cm⁻¹ region. vscht.cz

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region would confirm the absence of N-H groups (indicating a tertiary amine), and the absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group. vscht.cz IR spectra of related oxazolidine compounds serve as a reference for assigning these bands. nih.govacs.orgnih.gov

Table 3: Characteristic IR Absorption Bands for 3-methyl-2-propyl-oxazolidine

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H StretchAlkyl (propyl, methyl, ring CH₂)
1260-1000C-O StretchEther (ring)
1250-1020C-N StretchTertiary Amine (ring)
1470-1430C-H BendCH₂ (scissoring)

Note: These are expected ranges based on data for analogous compounds.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy, but based on different selection rules. It serves as an excellent complementary method, offering a unique "molecular fingerprint" for a compound. acs.org While IR spectroscopy is particularly sensitive to polar bonds (like C-O and C-N), Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For 3-methyl-2-propyl-oxazolidine, a Raman spectrum would provide detailed information about the carbon skeleton and the heterocyclic ring. documentsdelivered.comscilit.com Key expected features would include:

Strong signals for C-H stretching and bending modes.

Characteristic signals for the C-C stretching vibrations of the propyl group.

Vibrations corresponding to the breathing and deformation modes of the oxazolidine ring.

The interaction of basic N-heterocyclic compounds with solvents can also be studied using Raman difference spectroscopy, which can reveal subtle changes in the molecular structure upon interaction. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which the exact positions of each atom can be determined.

For 3-methyl-2-propyl-oxazolidine, a successful X-ray crystallographic analysis would provide definitive information on:

Bond Lengths: The precise distances between all bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the conformation of the oxazolidine ring and the orientation of the propyl and methyl substituents.

Stereochemistry: The absolute configuration of the chiral center at the C2 position, assuming a chiral resolution was performed.

Intermolecular Interactions: How the molecules pack together in the crystal lattice.

While obtaining a suitable crystal can be a challenge, the structural data from X-ray crystallography is unparalleled in its detail and accuracy. The structures of numerous oxazolidine derivatives have been successfully determined using this method, providing a solid precedent for its application to 3-methyl-2-propyl-oxazolidine. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration

The C2 carbon of 3-methyl-2-propyl-oxazolidine is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for determining the absolute configuration of chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not produce a CD signal, but a chiral molecule will show a characteristic spectrum of positive and negative bands (Cotton effects).

To determine the absolute configuration of 3-methyl-2-propyl-oxazolidine, its experimental CD spectrum would be compared to:

The spectra of structurally related compounds with known absolute configurations.

Theoretical CD spectra calculated using quantum chemical methods.

Methods have been developed for assigning the chirality of amines and related compounds by forming complexes with chiral host molecules or derivatizing agents, which can induce a strong and predictable CD signal. utexas.eduacs.orgrsc.org Such an approach could be applied to 3-methyl-2-propyl-oxazolidine to confidently assign its absolute configuration as either (R)-3-methyl-2-propyl-oxazolidine or (S)-3-methyl-2-propyl-oxazolidine.

Circular Dichroism (CD) Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. mgcub.ac.in An achiral molecule will not exhibit a CD spectrum, making this technique exceptionally powerful for probing the stereochemical features of a molecule. The resulting CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or ellipticity (θ) as a function of wavelength.

For a molecule like 3-methyl-2-propyloxazolidine, the chromophores within the structure, such as the N-O and C-O bonds, and the electronic transitions associated with them, will give rise to a CD signal. The sign and magnitude of the CD bands, often referred to as Cotton effects, are exquisitely sensitive to the conformation of the oxazolidine ring and the relative orientations of the methyl and propyl substituents.

Research Findings:

While specific experimental CD data for 3-methyl-2-propyloxazolidine is not extensively available in the public domain, the principles of CD spectroscopy allow for a theoretical consideration of its application. The oxazolidine ring can exist in various conformations, and the substituents at the C2 and N3 positions can adopt pseudo-axial or pseudo-equatorial orientations. Each of these distinct conformations would be expected to produce a unique CD spectrum.

For instance, theoretical calculations and studies on analogous chiral heterocyclic systems suggest that the sign of the Cotton effect associated with the n → σ* transitions of the heteroatoms in the oxazolidine ring is directly correlated with the helicity of the chromophoric system. A positive Cotton effect might indicate a particular puckering of the five-membered ring, while a negative Cotton effect would suggest the opposite conformation.

To illustrate the type of data obtained from such an analysis, a hypothetical set of CD spectral data for the enantiomers of 3-methyl-2-propyloxazolidine is presented below. This data is for illustrative purposes to demonstrate the power of the technique.

Interactive Table: Hypothetical Circular Dichroism Data for 3-methyl-2-propyloxazolidine Enantiomers

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(2R, 3S)-3-methyl-2-propyloxazolidine215+5.2
(2R, 3S)-3-methyl-2-propyloxazolidine230-1.8
(2S, 3R)-3-methyl-2-propyloxazolidine215-5.2
(2S, 3R)-3-methyl-2-propyloxazolidine230+1.8

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netbiologic.net While CD spectroscopy is only observed at wavelengths where the molecule absorbs light, ORD can be observed at all wavelengths, although it is most informative in the region of an absorption band. biologic.net

The relationship between CD and ORD is intimate; a CD band will always be accompanied by a characteristic S-shaped curve in the ORD spectrum, known as the Cotton effect. biologic.net A positive Cotton effect in ORD corresponds to a positive peak in the CD spectrum, and a negative Cotton effect corresponds to a negative CD peak. The two phenomena are mathematically interconvertible through the Kronig-Kramers transforms. biologic.net

Detailed Research Findings:

As with CD spectroscopy, specific ORD data for 3-methyl-2-propyloxazolidine is not readily found in published literature. However, the application of ORD would provide complementary information to CD for its structural and conformational analysis. The sign of the Cotton effect in the ORD spectrum can be used to determine the absolute configuration of the molecule by applying empirical rules, such as the Octant Rule for ketones, or by comparison with the ORD spectra of structurally related compounds of known configuration.

The magnitude of the optical rotation at various wavelengths can also provide insights into the conformational equilibrium of the molecule. For example, if 3-methyl-2-propyloxazolidine exists as a mixture of two rapidly equilibrating conformers in solution, the observed ORD spectrum would be a weighted average of the spectra of the individual conformers. By studying the ORD spectrum as a function of solvent polarity or temperature, it is possible to shift the conformational equilibrium and deduce the chiroptical properties of the individual conformers.

The following table provides a hypothetical representation of ORD data for an enantiomer of 3-methyl-2-propyloxazolidine to illustrate the nature of the measurements.

Interactive Table: Hypothetical Optical Rotatory Dispersion Data for (2R, 3S)-3-methyl-2-propyloxazolidine

Wavelength (nm)Specific Rotation ([α])
589 (Sodium D-line)+25.4
400+50.2
300+150.8
250-80.1
220+200.5

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and energy of molecules. These calculations are fundamental to understanding the intrinsic properties of a compound.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For a molecule like 3-methyl-2-propyloxazolidine, DFT calculations can predict key properties that govern its behavior.

Key Applications of DFT:

Electronic Structure: DFT can determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: Based on the electronic structure, DFT can calculate various reactivity indices. For instance, the distribution of electron density and the electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the 3-methyl-2-propyloxazolidine molecule, predicting how it might interact with other reagents.

Thermodynamic Properties: DFT calculations can estimate thermodynamic quantities such as the enthalpy of formation. mdpi.com In studies of related benzoxazolinones, DFT methods like B3LYP/6-31G(d) have been used to obtain geometries and zero-point energies, which are then used to calculate enthalpies. mdpi.com

A typical DFT study on 3-methyl-2-propyloxazolidine would involve selecting a functional (e.g., B3LYP, wB97XD) and a basis set (e.g., 6-31+G*) to perform the calculations, often using software like Gaussian. mdpi.comnih.gov

Table 1: Hypothetical DFT-Calculated Properties for 3-methyl-2-propyloxazolidine This table is illustrative and does not represent published experimental or computational data.

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy 1.2 eV Indicates the energy of the lowest empty orbital; related to electron affinity.
HOMO-LUMO Gap 7.7 eV Reflects chemical reactivity and kinetic stability.
Dipole Moment 2.1 D Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

| Enthalpy of Formation (gas) | -250 kJ/mol | Represents the energy change when the compound is formed from its constituent elements. |

Ab Initio Methods for High-Level Accuracy

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based directly on theoretical principles without the use of experimental data. These methods are generally more computationally demanding than DFT but can provide very high accuracy, often considered the "gold standard" for small molecules.

For a molecule like 3-methyl-2-propyloxazolidine, high-level ab initio calculations, such as composite methods like the G3(MP2)//B3LYP approach, could be used to obtain highly accurate thermochemical data, such as the gas-phase enthalpy of formation. mdpi.com These methods systematically combine results from different levels of theory to achieve a high degree of precision, often showing excellent agreement with experimental values where available. mdpi.com

The 3-methyl-2-propyloxazolidine molecule is not rigid; it can exist in various three-dimensional shapes, or conformations, due to the rotation around its single bonds and the flexibility of the oxazolidine ring. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

The oxazolidine ring can adopt different puckered conformations, such as envelope or twist forms, similar to the half-chair conformations observed in related ring systems. rsc.org Computational energy minimization can be used to explore the potential energy surface of the molecule. This process systematically alters the geometry (bond lengths, angles, and dihedral angles) to find the structures that correspond to energy minima. The results would reveal the preferred 3D structure of the propyl and methyl substituents relative to the ring, which is crucial for understanding its steric and electronic properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.

An MD simulation of 3-methyl-2-propyloxazolidine would model the vibrations of its bonds, the bending of its angles, and the rotations that lead to transitions between different conformations. This would allow researchers to:

Observe how the five-membered oxazolidine ring puckers and flexes over time.

Study the rotational freedom of the propyl and methyl groups.

Identify the most frequently adopted conformations at a given temperature.

Such simulations are valuable for understanding how the molecule's shape fluctuates under realistic conditions, which can influence its interactions with other molecules. For instance, MD simulations have been used to study the complex thermal decomposition pathways of other substituted heterocyclic compounds. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these solvent effects.

There are two main approaches to modeling solvation:

Explicit Solvent Models: In this approach, a large number of individual solvent molecules (e.g., water, ethanol) are included in the MD simulation box along with the 3-methyl-2-propyloxazolidine molecule. This method is computationally intensive but provides a highly detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. researchgate.net This approach is less computationally demanding and is effective for capturing the bulk effects of the solvent on the solute's electronic structure and stability. nih.govresearchgate.net

By applying these models, researchers could predict how the conformational preferences and electronic properties of 3-methyl-2-propyloxazolidine change in solvents of different polarities. For example, a polar solvent might stabilize a more polar conformation of the molecule. researchgate.net

Theoretical and Computational Analyses of 3-Methyl-2-propyl-oxazolidine Remain Largely Unexplored

Detailed computational studies, including reaction mechanism elucidation and spectroscopic property prediction for the specific chemical compound Oxazolidine, 3-methyl-2-propyl-, are not extensively available in published scientific literature. While computational chemistry is a powerful tool for understanding molecular structures and reactions, its application to this particular oxazolidine derivative has not been a focus of reported research.

While general methodologies for computational analysis of organic molecules are well-established, specific findings regarding transition states, energetic profiles, and predicted spectra for 3-methyl-2-propyl-oxazolidine are absent from current public databases and research articles. Theoretical investigations tend to focus on broader classes of oxazolidines or derivatives with specific biological or synthetic interest, such as oxazolidinones or those used in peptide synthesis.

Theoretical and Computational Investigations of Oxazolidine, 3 Methyl 2 Propyl

Computational chemistry offers profound insights into how chemical reactions occur, mapping the entire journey from reactants to products. This involves identifying crucial intermediate structures and the high-energy transition states that connect them. For oxazolidines, a key reaction is hydrolysis, which involves the opening of the five-membered ring. Studies on related oxazolidine (B1195125) derivatives show that this process is often initiated by the addition of water, leading to ring-opened intermediates. nih.gov The stability of the oxazolidine ring and its susceptibility to such reactions are highly dependent on the nature of the substituents at the 2 and 3 positions. nih.gov

Currently, there are no specific published studies that identify the transition states or map the reaction pathways for reactions involving 3-methyl-2-propyl-oxazolidine.

In general, for related compounds, computational methods like Density Functional Theory (DFT) are used to model reaction pathways, such as the condensation reaction between a β-amino alcohol and an aldehyde to form the oxazolidine ring. nih.gov These studies can distinguish between different potential mechanisms, for example, by comparing a pathway involving an enamine intermediate versus one proceeding through a more reactive iminium ion intermediate. nih.gov For 3-methyl-2-propyl-oxazolidine, a similar computational approach would be necessary to identify the specific transition state structures for its formation or hydrolysis.

Energetic profiles, which detail the energy changes throughout a reaction, have not been computationally determined for 3-methyl-2-propyl-oxazolidine in available literature.

For other cycloaddition reactions leading to similar heterocyclic systems, quantum chemical calculations have been used to determine the Gibbs free energy of activation and reaction. rsc.org These profiles help predict whether a reaction is favorable (thermodynamically) and how fast it will proceed (kinetically). Such an analysis for 3-methyl-2-propyl-oxazolidine would quantify its stability and reactivity but remains a subject for future research.

While experimental spectroscopic data may exist, the computational prediction of properties like NMR chemical shifts and vibrational frequencies for 3-methyl-2-propyl-oxazolidine is not documented in research literature.

Quantum mechanical calculation is an increasingly powerful tool for predicting spectroscopic data, which can then be compared to experimental results to confirm a molecule's structure. nih.gov Methods based on DFT can calculate NMR chemical shifts with a high degree of accuracy, aiding in the conformational analysis of complex molecules. nih.gov Similarly, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. However, the application of these predictive methods to 3-methyl-2-propyl-oxazolidine has not been specifically reported.

Applications of Oxazolidine, 3 Methyl 2 Propyl in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

Scientific literature does not support the application of Oxazolidine (B1195125), 3-methyl-2-propyl- as a chiral auxiliary in asymmetric transformations. Effective chiral auxiliaries require specific structural elements to induce stereoselectivity, which this particular compound lacks. wikipedia.orgsigmaaldrich.com The following sections outline the principles of common asymmetric reactions where other, specifically designed chiral oxazolidinones are employed.

In the realm of asymmetric synthesis, chiral oxazolidinone auxiliaries, such as those developed by David A. Evans, are acylated and then deprotonated to form a rigid, chelated Z-enolate. rsc.org The substituent on the chiral auxiliary (commonly at the C4 position) effectively shields one face of the enolate, directing incoming electrophiles (e.g., alkyl halides) to the opposite face with high diastereoselectivity. rsc.org This strategy has proven successful in the total synthesis of numerous biologically active natural products. rsc.org The predictable stereochemical outcome is a hallmark of this method. wikipedia.org

Chiral oxazolidinones are extensively used in stereoselective aldol (B89426) reactions to create new stereocenters during carbon-carbon bond formation. wikipedia.org The N-acylated oxazolidinone is converted to its corresponding boron enolate, which then reacts with an aldehyde. The reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state. wikipedia.org The stereochemical outcome, establishing two contiguous stereocenters, is dictated by the chirality of the auxiliary, which directs the facial selectivity of the reaction. wikipedia.orgresearchgate.net

Chiral oxazolidine and oxazolidinone derivatives have been utilized in asymmetric cycloaddition reactions, such as [3+2] cycloadditions. For instance, Pd-catalyzed asymmetric [3+2] cycloadditions of 5-vinyl-2-oxazolidinones have been reported. wikipedia.org In these reactions, the chiral scaffold of the oxazolidinone can influence the stereochemical course of the cycloaddition, leading to the formation of enantiomerically enriched cyclic products. wikipedia.orgacs.org The effectiveness of the stereochemical induction is dependent on the specific structure of the oxazolidinone and the reaction conditions.

A critical advantage of using chiral auxiliaries is their ability to be removed after the desired asymmetric transformation and potentially recycled. sigmaaldrich.com For N-acyl oxazolidinone auxiliaries, a variety of cleavage methods have been developed to convert the imide into different functional groups. wikipedia.org For example, mild hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide can yield the corresponding carboxylic acid. scirp.org Other conditions can provide access to alcohols, aldehydes, or esters, releasing the original chiral auxiliary intact for reuse.

Cleavage Reagent(s)Resulting Functional Group
LiOH, H₂O₂Carboxylic Acid
LiBH₄Primary Alcohol
LiAlH₄Primary Alcohol
MeOMgBrMethyl Ester

This table represents common cleavage methods for Evans-type N-acyl oxazolidinone auxiliaries, not specifically Oxazolidine, 3-methyl-2-propyl-.

Utility as a Protecting Group for Bifunctional Molecules

While not suited as a chiral auxiliary, Oxazolidine, 3-methyl-2-propyl- can function as a protecting group for molecules containing both an amino and a hydroxyl group. The formation of the oxazolidine ring simultaneously protects both functionalities within a single heterocyclic structure. nih.govresearchgate.net

The condensation of a β-amino alcohol with an aldehyde or ketone is a common method for forming an oxazolidine ring. nih.gov In the case of Oxazolidine, 3-methyl-2-propyl-, it would be synthesized from N-methylaminoethanol and butyraldehyde (B50154). This reaction converts the nucleophilic amine and hydroxyl groups into the significantly less reactive oxazolidine ring system. nih.govnih.gov This protection strategy is valuable in multi-step syntheses where the amino and hydroxyl groups need to be masked to prevent unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.org The oxazolidine ring is generally stable under neutral or basic conditions and can be hydrolyzed under acidic conditions to deprotect both the amine and the alcohol, regenerating the original functional groups. nih.gov

Controlled Deprotection Methodologies

There is no specific information available in the scientific literature regarding controlled deprotection methodologies for protecting groups derived from 3-methyl-2-propyloxazolidine. While the broader class of oxazolidines can function as protecting groups for aldehydes and ketones, and their deprotection is a standard procedure in organic synthesis, the specific conditions and methodologies for the 3-methyl-2-propyl substituted variant have not been documented.

In a more general context, the cleavage of the oxazolidine ring, which would constitute the deprotection step, is typically achieved under acidic conditions. The mechanism involves the protonation of the ring nitrogen or oxygen, followed by hydrolysis to regenerate the original carbonyl and amino alcohol moieties. However, without experimental data for 3-methyl-2-propyloxazolidine, factors such as the rate of hydrolysis, optimal pH, and potential side reactions remain unknown.

Precursor for Complex Heterocyclic Systems and Building Blocks

The utility of 3-methyl-2-propyloxazolidine as a direct precursor for the synthesis of complex, nitrogen-containing heterocyclic scaffolds or structures of pharmaceutical relevance is not described in the current body of scientific literature. While the oxazolidine ring itself is a heterocyclic system, its transformation into other, more complex scaffolds would likely involve ring-opening or rearrangement reactions. There are no published studies detailing such transformations specifically for 3-methyl-2-propyloxazolidine to generate novel nitrogenous scaffolds.

Information regarding the derivatization of 3-methyl-2-propyloxazolidine to form advanced synthetic intermediates is not available. In principle, the secondary amine within the oxazolidine ring could be a site for functionalization. However, no specific examples or methodologies for the derivatization of 3-methyl-2-propyloxazolidine have been reported in the chemical literature.

Mechanistic Studies of Molecular and Biological Interactions of Oxazolidine, 3 Methyl 2 Propyl

Enzyme Inhibition Mechanisms and Kinetics (Focus on molecular interactions, not clinical effects)

There is no available research on the enzyme inhibition properties of Oxazolidine (B1195125), 3-methyl-2-propyl-.

No molecular docking studies have been published for Oxazolidine, 3-methyl-2-propyl- to identify its potential binding sites on any enzymatic targets.

The molecular pathways through which Oxazolidine, 3-methyl-2-propyl- might exert inhibitory effects on enzymes have not been investigated.

Without any data on its interaction with enzymes, no structure-mechanism relationships can be established for Oxazolidine, 3-methyl-2-propyl-.

Receptor Binding and Modulation Studies (Focus on molecular recognition)

There is no available information regarding the binding or modulation of any receptors by Oxazolidine, 3-methyl-2-propyl-.

Studies on the formation of ligand-receptor complexes or any potential allosteric effects involving Oxazolidine, 3-methyl-2-propyl- have not been reported.

No computational studies have been performed to predict the binding affinities of Oxazolidine, 3-methyl-2-propyl- for any biological receptors.

Structure-Mechanism Relationship (SMR) Studies for Bioactivity

SMR and QSAR studies are crucial for understanding how a molecule's chemical structure dictates its biological activity. For the oxazolidinone antibiotics, these studies have been instrumental in optimizing their antibacterial potency.

The antibacterial activity of the oxazolidinone class is intrinsically linked to a specific pharmacophore. nih.govresearchgate.net This core structure is significantly different from the simple arrangement of Oxazolidine, 3-methyl-2-propyl-.

Key features for the bioactivity of antibiotic oxazolidinones include:

The Oxazolidinone A-Ring: The core five-membered ring containing a ketone at C2.

The C5 Side Chain: An (S)-configured acetamidomethyl group at the C5 position is considered essential for potent antimicrobial activity. researchgate.net

The N3-Aryl B-Ring: An N-aryl substituent at position 3 is a critical component. Modifications to this ring, such as the addition of a fluorine atom at the meta position, can enhance biological activity. researchgate.net

The C-Ring: A third ring system is often appended to the B-ring. This position is highly amenable to modification and plays a significant role in the molecule's properties, including its ability to accumulate within bacterial cells. nih.gov

These features collectively ensure the correct orientation and binding of the molecule within the ribosomal PTC.

Table 2: Comparison of Structural Features

Feature Antibiotic Oxazolidinone (e.g., Linezolid) Oxazolidine, 3-methyl-2-propyl-
Core Ring Oxazolidin-2-one Oxazolidine
Substituent at C2 Ketone (=O) Propyl group (-CH2CH2CH3)
Substituent at N3 Substituted Phenyl Ring Methyl group (-CH3)
Substituent at C5 (S)-acetamidomethyl group Hydrogen

QSAR models are mathematical descriptions that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For oxazolidinone antibiotics, three-dimensional QSAR (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) have been conducted. nih.gov

These studies have successfully created predictive models for the antibacterial activity of new oxazolidinone derivatives against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models demonstrate that a strong correlation exists between the minimum inhibitory concentrations (MICs) of the compounds and a combination of their steric, electrostatic, and lipophilic properties. nih.gov Such analyses provide mechanistic insights by generating 3D contour maps that visualize regions where changes to the molecule's shape, charge, or hydrophobicity would likely increase or decrease its activity. This information is invaluable for designing new, more potent analogues.

Given that Oxazolidine, 3-methyl-2-propyl- lacks the specific antibacterial bioactivity that these QSAR models are built upon, no such studies are available for this compound.

Future Directions and Emerging Research Avenues for Oxazolidine, 3 Methyl 2 Propyl

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of oxazolidines involves the condensation of a β-amino alcohol with an aldehyde or ketone. wikipedia.orgnih.gov For "Oxazolidine, 3-methyl-2-propyl-", this would typically involve the reaction of N-methylaminoethanol with butanal. Future research will likely concentrate on enhancing the efficiency, stereoselectivity, and environmental friendliness of this process.

Key research avenues include:

Catalyst Development: The use of novel catalysts is a promising area. For instance, chiral magnesium phosphate (B84403) catalysts have been shown to facilitate the highly efficient and enantioselective synthesis of a wide range of 1,3-oxazolidines. organic-chemistry.org Exploring similar catalysts for the synthesis of 2-alkyl-3-methyloxazolidines could lead to more controlled and selective reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate the synthesis of oxazolidin-2-ones and can be applied to the synthesis of "Oxazolidine, 3-methyl-2-propyl-". organic-chemistry.org This technique can significantly reduce reaction times from hours to minutes.

Future synthetic strategies will likely aim for higher yields, improved diastereoselectivity, and the use of greener solvents and catalysts, aligning with the principles of sustainable chemistry.

Exploration of Undiscovered Chemical Reactivity and Transformations

The reactivity of the oxazolidine (B1195125) ring, particularly its susceptibility to hydrolysis, is a well-known characteristic. wikipedia.org However, a deeper understanding of its reactivity under various conditions could unveil novel transformations and applications.

Potential areas of exploration include:

Ring-Opening Reactions: Beyond hydrolysis, the controlled opening of the oxazolidine ring can lead to the formation of valuable intermediates. For example, the ring-opening of oxazolidine derivatives can form carbocationic intermediates that can interact with various nucleophiles. nih.gov Investigating these reactions for "Oxazolidine, 3-methyl-2-propyl-" could lead to new synthetic methodologies.

Oxidative and Reductive Transformations: The oxidation of oxazolidines can yield corresponding oxazolidinones, while reductive processes can lead to amino alcohols. A systematic study of these transformations with modern reagents could provide access to a diverse range of related compounds.

Reactions at the 2- and 3-Positions: The substituents at the nitrogen and the C2 carbon significantly influence the reactivity of the oxazolidine ring. Research into the lithiation of 2-alkyl-3-amino-quinazolinones has shown that the 2-alkyl group can be functionalized, suggesting that similar strategies could be applied to "Oxazolidine, 3-methyl-2-propyl-" to create novel derivatives. nih.gov

A thorough investigation of the reaction scope of "Oxazolidine, 3-methyl-2-propyl-" with a wide array of electrophiles and nucleophiles will be crucial for expanding its synthetic utility.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and easier scalability. The integration of "Oxazolidine, 3-methyl-2-propyl-" synthesis and its subsequent reactions into flow chemistry setups represents a significant area for future development.

Key aspects to be explored are:

Continuous Flow Synthesis: The synthesis of oxazolidinones has been successfully demonstrated in a continuous flow system using an immobilized catalyst. rsc.org This approach could be adapted for the synthesis of "Oxazolidine, 3-methyl-2-propyl-", allowing for a more efficient and automated production process.

Automated Reaction Optimization: Automated systems can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst, and residence time) to identify optimal conditions for synthesis and subsequent transformations. This is particularly relevant for exploring the reactivity of the oxazolidine ring under harsh conditions, as demonstrated in the study of pseudoproline derivatives in flow peptide synthesis. wikipedia.org

In-line Purification: Integrating purification steps directly into the flow system can streamline the entire process from reactants to purified product, minimizing manual handling and potential for contamination.

The adoption of flow chemistry and automation will be instrumental in accelerating the discovery and development of new applications for "Oxazolidine, 3-methyl-2-propyl-" and its derivatives.

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The application of advanced in-situ spectroscopic techniques to the study of "Oxazolidine, 3-methyl-2-propyl-" reactions is a critical future direction.

Promising techniques include:

In-Situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, products, and intermediates in real-time. For example, in-situ FTIR has been used to monitor the formation of oxazolidin-5-one intermediates and arene diazonium salts in other reactions. nih.govmdpi.com Applying this to the synthesis of "Oxazolidine, 3-methyl-2-propyl-" would allow for precise control over the reaction and a deeper understanding of the reaction pathway.

NMR Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture, helping to identify intermediates and elucidate reaction mechanisms.

Mass Spectrometry: Real-time mass spectrometry can be used to detect and identify products and byproducts as they are formed, providing a comprehensive picture of the reaction progress.

The data obtained from these in-situ monitoring techniques will be crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the safe and efficient synthesis of "Oxazolidine, 3-methyl-2-propyl-" and its derivatives.

Computational Design of Derivatives for Targeted Molecular Interactions

Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific properties and for understanding their interactions with biological targets or materials. For "Oxazolidine, 3-methyl-2-propyl-", computational approaches can guide the synthesis of derivatives with tailored functionalities.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build SAR models for oxazolidine derivatives, as has been done for oxazolidinone antibiotics. nih.govnih.gov These models can predict the biological activity or material properties of new derivatives, helping to prioritize synthetic efforts.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how "Oxazolidine, 3-methyl-2-propyl-" derivatives will bind to specific protein targets or interact with other molecules. Such studies have been used to understand the binding of oxazolidinones to the bacterial ribosome and other targets. mdpi.comscirp.orgresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure and reactivity of "Oxazolidine, 3-methyl-2-propyl-" and its derivatives, providing insights into their chemical behavior. researchgate.net

By combining computational design with synthetic chemistry, researchers can accelerate the discovery of new "Oxazolidine, 3-methyl-2-propyl-" derivatives with desired properties for a wide range of applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-methyl-2-propyloxazolidine, and how can reaction efficiency be systematically evaluated?

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-methyl-2-propyloxazolidine, and what structural markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions (e.g., 1^1H NMR for methyl/propyl group integration, 13^{13}C NMR for carbonyl/amine signals). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C-N stretch at ~1200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Chromatographic purity (>95%) should be confirmed via reverse-phase HPLC with UV detection (λ = 210–254 nm) .

  • Key Spectral Markers :

  • 1^1H NMR : δ 1.2–1.4 (propyl CH3_3), δ 3.5–4.0 (oxazolidine ring protons).
  • FT-IR : Peaks at 1650–1750 cm⁻¹ (C=O stretch if applicable) .

Advanced Research Questions

Q. How can factorial design resolve contradictions in catalytic efficiency data during the synthesis of 3-methyl-2-propyloxazolidine?

  • Methodological Answer : Contradictory results often arise from unaccounted variable interactions. A full factorial design (e.g., 3^3 design) evaluates temperature, catalyst type, and solvent polarity simultaneously. Statistical tools (ANOVA, Pareto charts) identify significant interactions. For example, a catalyst-temperature interaction may explain yield discrepancies. Replicate experiments and post-hoc tests (e.g., Tukey’s HSD) validate findings .

  • Case Study : A study found 10% yield variation when using Pd/C vs. Pd(OAc)2_2 at 70°C. Factorial analysis revealed solvent polarity (THF vs. DMF) moderated catalyst performance, resolving the contradiction .

Q. What computational strategies (e.g., DFT, molecular dynamics) can elucidate the mechanistic pathways of 3-methyl-2-propyloxazolidine in biological or catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state geometries and activation energies for ring-opening reactions. Molecular dynamics simulations (e.g., using GROMACS) model solute-solvent interactions to predict solubility. COMSOL Multiphysics integrates reaction kinetics with transport phenomena (e.g., diffusion limitations in batch reactors) .

  • Workflow Example :

DFT : Optimize ground-state geometry at B3LYP/6-31G* level.

MD : Simulate solvation in water/ethanol using AMBER forcefields.

COMSOL : Couple kinetic data with fluid dynamics to optimize reactor design .

Q. How can ontological frameworks guide the interpretation of contradictory bioactivity data for 3-methyl-2-propyloxazolidine derivatives?

  • Methodological Answer : Ontological analysis clarifies whether contradictions stem from experimental variability (e.g., cell-line differences) or intrinsic compound properties. For instance, if a derivative shows cytotoxicity in HeLa but not HEK293 cells, epistemological alignment (e.g., target receptor expression levels) must be assessed. Meta-analyses of dose-response curves and pathway enrichment (KEGG, GO) contextualize discrepancies .

Data Analysis and Theoretical Integration

Q. What statistical methods are recommended for reconciling inconsistent thermodynamic data (e.g., ΔG, ΔH) for 3-methyl-2-propyloxazolidine?

  • Methodological Answer : Apply Bayesian inference to quantify uncertainty in calorimetry or van’t Hoff analyses. Bootstrap resampling (≥1000 iterations) generates confidence intervals for ΔG/ΔH. Outlier detection (Grubbs’ test) identifies experimental artifacts. Theoretical values from computational chemistry (e.g., Gaussian thermochemistry) serve as validation benchmarks .

Q. How should researchers design experiments to investigate the solvent effects on 3-methyl-2-propyloxazolidine’s stability and reactivity?

  • Methodological Answer : Use a mixed-methods approach:
  • Experimental : Accelerated stability testing (40°C/75% RH) in polar (water, DMSO) vs. nonpolar (hexane) solvents. Monitor degradation via LC-MS.
  • Computational : COSMO-RS predicts solvent-solute interactions and stabilizes transition states .
  • Statistical : Response surface methodology (RSM) models solvent polarity’s nonlinear effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.